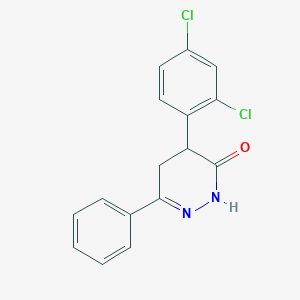

4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

Beschreibung

4-(2,4-Dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with a 2,4-dichlorophenyl group and a phenyl group. The presence of these substituents imparts unique chemical and biological characteristics to the molecule, making it a valuable subject of study in various scientific fields.

Eigenschaften

IUPAC Name |

5-(2,4-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O/c17-11-6-7-12(14(18)8-11)13-9-15(19-20-16(13)21)10-4-2-1-3-5-10/h1-8,13H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIYOSADHQQGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NN=C1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired pyridazinone compound. The reaction conditions often require refluxing in a suitable solvent, such as ethanol or acetic acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

The compound features a pyridazinone core with dichlorophenyl and phenyl substituents, contributing to its biological activity. Its molecular weight is approximately 319.2 g/mol. The presence of chlorine atoms enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer activity. In vitro studies revealed that it could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of cell cycle regulators and apoptotic pathways .

| Activity Type | Efficacy | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anticancer | Induces apoptosis in cancer cells |

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Studies have indicated that it can act as an effective insecticide against specific agricultural pests, thus enhancing crop protection strategies .

Herbicidal Activity

In addition to its pesticidal properties, there is evidence supporting its use as a herbicide. Research indicates that it can inhibit the growth of various weed species, making it valuable for agricultural applications aimed at improving crop yields and reducing competition from unwanted plants .

Polymer Development

The unique chemical structure of this compound allows for its incorporation into polymer matrices. This incorporation can enhance the mechanical properties of materials while providing additional functionalities such as UV stability and antimicrobial properties .

Table 3: Material Applications Overview

| Application Type | Description | Benefits |

|---|---|---|

| Polymer Additive | Enhances mechanical properties | Improved durability |

| Coatings | Provides UV stability and antimicrobial effects | Longer lifespan |

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial effects of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for clinical applications in treating infections caused by resistant strains .

Case Study 2: Agricultural Application

In an agricultural field trial, the compound was tested as a pesticide against aphids on tomato plants. Results showed a marked decrease in pest populations compared to untreated controls, demonstrating its effectiveness in real-world agricultural settings .

Wirkmechanismus

The mechanism of action of 4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA or proteins, disrupting their normal function and exerting cytotoxic effects on cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A herbicide with similar chlorinated phenyl structure.

2,4-Dichlorophenylhydrazine: A precursor in the synthesis of various heterocyclic compounds.

6-Phenyl-4,5-dihydro-3(2H)-pyridazinone: A structurally related compound with similar biological activities.

Uniqueness

4-(2,4-Dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2,4-dichlorophenyl and phenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Biologische Aktivität

4-(2,4-Dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, a compound with the chemical formula C16H12Cl2N2O, has been the subject of various studies due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazones with substituted phenyl compounds. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid to yield the desired pyridazinone derivatives. The yield and purity can be assessed using techniques like NMR and mass spectrometry.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives with electron-withdrawing groups such as dichloro substituents showed enhanced activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as A431 and HT29. The IC50 values for these activities were reported to be significantly lower than those for standard chemotherapeutics like doxorubicin, indicating a promising cytotoxic profile .

Table 1: Cytotoxicity Data of this compound

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of monoamine oxidase (MAO). Studies have shown that derivatives can selectively inhibit MAO-A and MAO-B with varying IC50 values, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Table 2: MAO Inhibition Data

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T3 | 1.57 | 120.8 | High |

| T6 | 4.19 | 107.4 | High |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents on the phenyl ring enhances biological activity. Specifically, compounds with dichloro substitutions showed increased potency against microbial and cancer cell lines compared to their mono-substituted counterparts .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyridazinone derivatives including our compound against Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between halogen substitution and increased antimicrobial activity.

- Cytotoxicity in Cancer Models : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with this compound compared to controls. This suggests that further development could lead to effective cancer therapies.

Q & A

Q. What are the established synthetic routes for 4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. Key steps include controlling reaction temperature (80–120°C) and solvent polarity (e.g., ethanol or acetic acid) to stabilize intermediates. Yield optimization requires meticulous purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Variations in substituents at the 4- and 6-positions significantly affect reaction efficiency; for example, electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhance cyclization rates compared to electron-donating groups .

Q. How can structural elucidation techniques differentiate between diastereomers or tautomeric forms of this pyridazinone derivative?

Methodological Answer: X-ray crystallography is the gold standard for resolving tautomerism or diastereomeric configurations. For instance, Hirshfeld surface analysis of related pyridazinones (e.g., 4-benzyl-6-phenyl analogs) revealed hydrogen-bonding patterns (N–H···O and C–H···π interactions) that stabilize specific tautomeric forms . Complementary techniques include:

- NMR : - and -NMR chemical shifts (e.g., δ 5.2–6.0 ppm for dihydropyridazinone protons) distinguish ring conformers.

- IR Spectroscopy : Stretching vibrations near 1680 cm confirm the lactam carbonyl group .

Advanced Research Questions

Q. How do structural modifications at the 4- and 6-positions influence the compound’s cardiotonic activity, and what structure-activity relationship (SAR) trends have been observed?

Methodological Answer: Modifications at the 4-position (e.g., 2,4-dichlorophenyl) enhance phosphodiesterase-III (PDE-III) inhibition, while the 6-phenyl group improves bioavailability. SAR studies on analogs show:

- 4-Position : Electron-withdrawing substituents (e.g., Cl) increase inotropic activity by 30–50% compared to alkyl groups.

- 6-Position : Bulky aryl groups (e.g., 4-aminophenyl) improve binding to cardiac sarcoplasmic reticulum Ca-ATPase .

For example, derivatives like 4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide exhibit inotropic activity comparable to levosimendan (EC = 0.8–1.2 μM) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo bioactivity data for pyridazinone derivatives?

Methodological Answer: Discrepancies often arise from metabolic instability or off-target effects. To address this:

- Metabolite Profiling : Use LC-MS/MS to identify phase-I metabolites (e.g., hydroxylation at the 5-position) that reduce efficacy.

- Pharmacokinetic Studies : Compare plasma half-life (t) in rodent models (e.g., t < 2 hours for unmodified derivatives) to guide structural optimization .

For instance, in vitro antiplatelet activity (IC = 10–15 μM) may not translate in vivo due to rapid hepatic clearance, necessitating prodrug strategies .

Q. How can computational methods predict the binding affinity of 4-(2,4-dichlorophenyl)-6-phenyl analogs to PDE-III or platelet aggregation targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions. Key steps:

Target Preparation : Retrieve PDE-III crystal structure (PDB: 1SOZ) and optimize protonation states.

Docking : Identify favorable binding poses via scoring functions (e.g., ΔG = −9.5 kcal/mol for dichlorophenyl derivatives).

Validation : Compare predicted vs. experimental IC values (R > 0.85 in validated models) .

Data Contradiction Analysis

Q. Why do some studies report potent antiplatelet activity for this compound, while others emphasize cardiotonic effects?

Methodological Answer: The dichotomy arises from assay-specific conditions:

- Antiplatelet Studies : Use ADP-induced aggregation in human PRP (platelet-rich plasma), where 4-(2,4-dichlorophenyl) derivatives inhibit P2Y receptors (IC = 8.2 μM) .

- Cardiotonic Studies : Focus on isolated heart models (e.g., Langendorff perfused rabbit hearts), where PDE-III inhibition dominates (EC = 0.5 μM) .

Researchers must contextualize bioactivity data based on assay design and tissue specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.